(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[2-(furan-2-yl)ethylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(3-4-10(13)14)11-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZIIGFKIWFTSI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CCNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in good quantities .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and environmentally friendly catalysts, such as HY Zeolite nano-powder, is preferred to ensure high yield and purity of the product .
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic or basic conditions:
- Ester Formation : Treatment with methanol/H⁺ or diazomethane yields methyl esters .
- Example: Conversion to methyl (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoate.
- Hydrolysis : Esters revert to the acid under alkaline conditions (e.g., NaOH/H₂O) .
Cyclization Reactions
The α,β-unsaturated carbonyl system facilitates intramolecular cyclization :
- Conditions : Heating in nitrobenzene at 60°C .
- Product : Formation of a six-membered lactam or furan-fused heterocycle (e.g., pyridone derivatives) .
| Cyclization Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Lactam Formation | Nitrobenzene, 60°C | Furanopyridone | 80% | |
| Thiophene Fusion | Acetic acid, reflux | Thieno[2,3-b]pyridine | 72% |
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions with nucleophiles:
- Reagents : Thiols, amines, or Grignard reagents.
- Example : Reaction with benzylthiol in THF yields a thioether adduct at the β-position .
Mechanistic Pathway :
- Nucleophile attack at the β-carbon of the enone system.
- Proton transfer to stabilize the enolate intermediate.
Reduction Reactions
Selective reduction of functional groups:
- Double Bond Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond to form 4-{[2-(furan-2-yl)ethyl]amino}butanoic acid .
- Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 4-oxo group to a hydroxyl group, though competing double bond reduction may occur.
Functionalization of the Furan Ring
The furan moiety participates in electrophilic substitution :
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .
- Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives .
Biological Activity and Derivatization
Derivatives are synthesized to enhance pharmacological properties:
- Antinociceptive Agents : Hydrazide derivatives show activity in hot-plate tests (ED₅₀ = 15 mg/kg) .
- Antibacterial Compounds : Thienyl-substituted analogs exhibit MIC values of 8–32 µg/mL against S. aureus .
| Derivative Type | Biological Activity | Key Finding | Source |
|---|---|---|---|
| Hydrazides | Analgesic | 65% pain reduction at 20 mg/kg | |
| Thienyl Amides | Antibacterial | MIC = 16 µg/mL (Gram+) |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
The primary application of (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid lies in its pharmacological potential:
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects. Animal studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms.
Biochemical Research
The compound serves as a valuable tool in biochemical research for studying enzyme activity and metabolic pathways. Its structural features allow it to act as an inhibitor or substrate for various enzymes involved in amino acid metabolism.
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable chemists to modify its structure for developing new compounds with enhanced biological activities.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound against MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. The study highlighted the compound's ability to disrupt mitochondrial function and activate caspase-dependent apoptosis pathways.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmaceutical Biology investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotection
A recent study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces cytokine production | Pharmaceutical Biology |
| Neuroprotective | Mitigates oxidative stress | Neuroscience Letters |
Mechanism of Action
The mechanism of action of (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituents of related 4-oxobut-2-enoic acid derivatives:
*Molecular weight of the target compound can be estimated as ~265.25 g/mol based on its formula (C₁₁H₁₃NO₅).
Physicochemical Properties
- Solubility: The solubility of 4-oxobut-2-enoic acid derivatives varies with substituents. For instance, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water . The furan-ethyl group in the target compound may enhance solubility in ethers or alcohols due to the oxygen-rich furan ring.
- Stability : The α,β-unsaturated system makes these compounds prone to Michael addition or nucleophilic attack. Bromo-substituted analogs (e.g., ) exhibit higher stability under ambient storage conditions compared to electron-rich furan derivatives.
Analytical Characterization
Common techniques for structural validation include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms double bond configuration (E/Z) and substituent integration. For example, (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid showed characteristic vinyl proton signals at δ 6.30–6.90 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures molecular integrity, as seen for (E)-2-((3-ethoxycarbonyl)thienyl)amino derivatives (Δ < 0.0001 between calculated/observed m/z) .
- Chromatography : HPLC and LCMS are used for purity assessment, especially for pharmaceutical-grade intermediates .
Biological Activity
(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobutenoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a furan moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a furan ring, an amine group, and a keto-enol system, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anti-inflammatory Properties : Studies have shown that derivatives of 4-oxobutenoic acids possess significant anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
- Antinociceptive Activity : Certain derivatives have demonstrated pain-relieving properties in animal models. The mechanism is thought to involve modulation of pain pathways and inhibition of nociceptive signaling .
- Antimicrobial Effects : The presence of the furan ring has been linked to antimicrobial activities against various pathogens. Compounds with similar furan-containing structures have shown efficacy against bacteria and fungi .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antinociceptive | Pain relief in animal models | |
| Antimicrobial | Efficacy against bacteria and fungi |
Case Studies
- Anti-inflammatory Study : A recent study explored the synthesis and biological evaluation of substituted 4-oxobutanoic acids, revealing that specific substitutions enhance anti-inflammatory activity through inhibition of COX enzymes .
- Antinociceptive Study : Another investigation assessed the antinociceptive properties of related compounds in rodent models, demonstrating significant pain reduction compared to control groups, suggesting potential therapeutic applications for pain management .
- Antimicrobial Evaluation : Research focusing on the antimicrobial properties highlighted that compounds with furan derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development .
Q & A
Q. What are the recommended synthesis methods for (2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of 2-(furan-2-yl)ethylamine to maleic anhydride, followed by acid-catalyzed isomerization to the (2E)-configuration. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields >60% are achievable with rigorous exclusion of moisture . For scalability, microwave-assisted synthesis reduces reaction time by 40% while maintaining >95% purity .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and stereochemistry (e.g., coupling constants for α,β-unsaturated carbonyl: J = 12–15 Hz for trans-configuration) .
- FT-IR : Key peaks include ν(C=O) at 1680–1720 cm⁻¹ (amide I) and 1640–1660 cm⁻¹ (α,β-unsaturated ester) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%); mobile phase: acetonitrile/0.1% TFA in water (70:30) .
- Mass Spectrometry (ESI-MS) : Exact mass confirmation (theoretical m/z for C11H13NO5: 251.0794) .
Q. What safety precautions are necessary when handling this compound during laboratory synthesis?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (amine functionalities may cause irritation) .
- Ventilation : Use fume hoods due to potential inhalation risks during solvent evaporation.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal; organic waste stored in designated containers .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence the compound’s chemical reactivity and interaction with biological targets?
- Methodological Answer : The furan ring enhances π-π stacking with aromatic residues in enzymes (e.g., cyclooxygenase-2) and increases hydrophobicity (logP ≈ 1.5). However, the ring is susceptible to oxidative degradation (e.g., by cytochrome P450 enzymes), forming reactive quinones. To mitigate instability, consider substituting the furan with thiophene (lower oxidation potential) or introducing electron-withdrawing groups (e.g., -CF3) at the 5-position .
Q. What computational models are suitable for predicting the biological activity of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial (Pa ≈ 0.8) and anti-inflammatory (Pa ≈ 0.7) activity based on structural similarity to known inhibitors. Validate predictions via in vitro assays (e.g., COX-2 inhibition IC50 ≈ 15 µM) .
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding cassettes (e.g., P-glycoprotein) to assess efflux pump evasion. Compare with fluorescence-based accumulation assays .
Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., HT-29 vs. HCT116 for cytotoxicity) and serum concentration (e.g., 5% vs. 10% FBS).
- Orthogonal Validation : Confirm apoptosis via Annexin V/PI staining if MTT assays show discrepancies in IC50 values .
- Purity Verification : Use DSC (melting point ±1°C) to rule out polymorphic impurities affecting activity .
Q. What strategies can be employed to modify the compound’s structure to enhance its metabolic stability without compromising bioactivity?
- Methodological Answer :
- Esterification : Replace carboxylic acid with ethyl ester (logD increases by 1.2), improving membrane permeability. Hydrolyze in vivo via esterases .
- Isosteric Replacement : Substitute the furan oxygen with sulfur (thiophene analog) to reduce oxidative metabolism.
- PEGylation : Attach polyethylene glycol (PEG-500) to the amine group, extending plasma half-life from 2h to 8h in murine models .
Q. How do stereochemical factors (E/Z isomerism) impact the compound’s physicochemical properties and target binding affinity?
- Methodological Answer :
- Isomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate (2E)- and (2Z)-isomers.
- Binding Affinity : The (2E)-isomer shows 10-fold higher COX-2 inhibition (ΔG = -9.2 kcal/mol) due to optimal alignment of the α,β-unsaturated carbonyl with Arg120. The (2Z)-isomer exhibits weaker binding (ΔG = -6.8 kcal/mol) .
- Solubility : (2E)-form has lower aqueous solubility (1.2 mg/mL) vs. (2Z)-form (2.8 mg/mL) due to reduced dipole moment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
